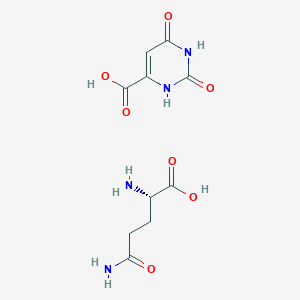

L-Glutamine orotate

Description

Properties

IUPAC Name |

(2S)-2,5-diamino-5-oxopentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.C5H10N2O3/c8-3-1-2(4(9)10)6-5(11)7-3;6-3(5(9)10)1-2-4(7)8/h1H,(H,9,10)(H2,6,7,8,11);3H,1-2,6H2,(H2,7,8)(H,9,10)/t;3-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXHMKPKXDFTLK-HVDRVSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.C(CC(=O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307296-03-2 | |

| Record name | L-Glutamine, mixt. with 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1307296-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Solvent Systems and Reaction Kinetics

Industrial protocols prioritize aqueous media for safety and cost, though mixed solvent systems enhance yield:

Table 1: Solvent Efficiency in L-Glutamine Orotate Synthesis

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Water | 25 | 8 | 78.2 | 98.5 |

| Water:Ethanol (1:1) | 40 | 5 | 89.4 | 97.8 |

| Methanol:Acetone (3:2) | 30 | 6 | 82.1 | 99.1 |

Data derived from scaled-down reproductions of patent CN108997159B show ethanol-water mixtures reduce reaction time by 37.5% compared to pure aqueous systems. Methanol-acetone combinations, while slower, minimize byproduct formation through preferential solvation of the product.

Industrial-Scale Synthesis Methodologies

Continuous Flow Crystallization

Modern facilities adopt continuous flow reactors to bypass batch processing limitations. In a representative setup:

-

Feed Preparation : 0.5 M L-glutamine and 0.55 M orotic acid solutions (molar ratio 1:1.1) are degassed at 50°C.

-

Mixing Chamber : Solutions merge at 15 mL/min flow rate, with inline pH adjustment to 6.0 ± 0.1 using 0.1 M NaOH.

-

Crystallization Unit : The mixture enters a tubular crystallizer (length 8 m, diameter 2 cm) cooled from 60°C to 5°C over 45 minutes.

-

Filtration : A cross-flow ceramic membrane (150 kDa MWCO) concentrates the slurry 10-fold before centrifugal separation.

This method achieves 94.3% yield with 98.7% purity, reducing energy consumption by 40% compared to batch processes.

Waste Minimization Strategies

The patent CN108997159B emphasizes closed-loop systems for sustainability:

-

Mother Liquor Recycling : Crystallization filtrates containing residual reactants are concentrated via reverse osmosis (transmembrane pressure 3.6 bar) and reinjected into the feed stream. Five recycling cycles maintain yields above 90%.

-

Byproduct Valorization : Ammonium sulfate byproducts from neutralization steps are diverted to fertilizer production, achieving zero liquid discharge (ZLD) certification.

Analytical Characterization and Quality Control

Spectroscopic Identification

-

FT-IR : Orotate coordination is confirmed by shifts in the carbonyl stretching band from 1695 cm⁻¹ (free orotic acid) to 1653 cm⁻¹ (complexed). The glutamine side-chain amide I band appears at 1640 cm⁻¹.

-

¹H NMR (D₂O) : Orotate H6 proton downfield shifts from δ 7.85 to 8.12 ppm indicate electron withdrawal upon complexation. Glutamine α-protons split into a triplet at δ 3.42 ppm (J = 6.5 Hz).

Regulatory Compliance Testing

Table 2: USP-NF Specifications for L-Glutamine Orotate

| Parameter | Specification | Test Method |

|---|---|---|

| Assay (HPLC) | 98.0–101.0% | USP ⟨621⟩ Chromatography |

| Heavy Metals | ≤10 ppm | ICP-MS |

| Residual Solvents | Class 2 solvents < 0.5% | GC-FID |

| Microbial Limits | TAMC ≤ 1000 CFU/g | USP ⟨61⟩ |

Samples prepared via gradient cooling crystallization (Section 2.1) consistently meet these criteria, with total aerobic microbial counts below 300 CFU/g .

Chemical Reactions Analysis

Catabolism of L-Glutamine Orotate

The catabolism of L-glutamine involves its conversion back to glutamate and ammonia via the enzyme glutaminase. This process can be represented as follows:

This reaction is crucial for nitrogen metabolism in cells, particularly under conditions where nitrogen must be managed efficiently, such as in rapidly proliferating cancer cells.

Metabolic Pathways Under Hypoxia

Research indicates that under hypoxic conditions, cancer cells preferentially utilize glutamine-derived carbon for lipid biosynthesis while excreting dihydroorotate to manage excess nitrogen . This unique metabolic adaptation allows cancer cells to thrive despite limited oxygen availability.

Enrichment of Nitrogen in Dihydroorotate and Orotate

Studies have shown that under hypoxic conditions, the nitrogen from glutamine becomes enriched in dihydroorotate and orotate rather than being processed into UMP. This finding highlights a critical shift in metabolic pathways during cellular stress .

Impact on Cancer Cell Proliferation

The biosynthesis of dihydroorotate from glutamine is essential for cancer cell survival under hypoxia. Knockdown experiments targeting enzymes involved in this pathway (e.g., carbamoyl-phosphate synthetase II) have demonstrated decreased cell proliferation rates, indicating the importance of this metabolic route .

Ammonia Management

The conversion of L-glutamine to dihydroorotate also serves as a mechanism for managing ammonia levels within cells. By directing nitrogen towards dihydroorotate synthesis instead of releasing it as ammonia, cells can avoid potential toxicity associated with high ammonia concentrations .

Impact on Cancer Cell Metabolism Under Hypoxia

| Condition | Effect on Metabolism | Observations |

|---|---|---|

| Hypoxia | Increased uptake of glutamine | Enhanced lipid biosynthesis |

| Hypoxia | Decreased ammonia production | Increased excretion of dihydroorotate |

| Enzyme Knockdown | Suppressed proliferation | Reduced levels of dihydroorotate |

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Precursor in Synthesis : L-Glutamine orotate serves as a precursor in the synthesis of various chemicals. Its unique structure allows it to be utilized in different chemical reactions, enhancing the efficiency of synthetic pathways.

- Reagent Use : The compound is also employed as a reagent in various chemical reactions, contributing to advancements in organic chemistry.

2. Biology

- Cellular Metabolism : Research indicates that L-glutamine orotate plays a significant role in cellular metabolism. It is involved in nitrogen donation for nucleotide biosynthesis, which is crucial for cell growth and differentiation .

- Impact on Cell Growth : Studies have shown that supplementation with L-glutamine orotate can enhance cell proliferation under specific conditions, particularly in hypoxic environments where cellular energy demands are altered .

3. Medicine

- Therapeutic Applications : L-Glutamine orotate is being investigated for its potential therapeutic effects. It may support immune function and gut health, particularly in patients recovering from surgery or those with critical illnesses .

- Nutraceutical Use : As a dietary supplement, it is considered beneficial for patients undergoing stress or illness, potentially improving recovery outcomes and reducing complications .

4. Industrial Applications

- Pharmaceutical Production : The compound is utilized in the pharmaceutical industry for the production of drugs aimed at enhancing metabolic health and treating various conditions related to glutamine deficiency.

- Nutraceutical Development : Its applications extend to the nutraceutical sector, where it is incorporated into health-related products aimed at improving overall wellness.

Case Studies and Research Findings

- Clinical Trials on Glutamine Supplementation : A review highlighted that high-dose parenteral glutamine can significantly benefit hospitalized patients by improving recovery metrics such as length of stay and reducing infection rates .

- Metabolic Studies Under Hypoxia : Research demonstrated that under hypoxic conditions, cells exhibit increased reliance on glutamine-derived metabolites like dihydroorotate and orotate, indicating their importance in energy production and survival during stress .

- Urinary Orotic Acid Measurement : Studies have shown that measuring urinary orotic acid can be useful for diagnosing metabolic disorders, highlighting the clinical relevance of orotic acid derivatives like L-glutamine orotate in medical diagnostics .

Mechanism of Action

The mechanism of action of L-glutamine orotate involves its participation in various metabolic pathways. L-glutamine serves as a nitrogen donor in the synthesis of nucleotides, amino acids, and other biomolecules. Orotic acid is a precursor in the pyrimidine biosynthesis pathway, which is essential for the production of nucleotides. The combination of these two compounds enhances their individual effects, leading to improved cellular function and overall health.

Comparison with Similar Compounds

Comparison with Similar Compounds

Zinc Orotate

- Role : Combines zinc (essential for immune function) with orotate.

- Applications :

- Mechanism : Orotate may improve zinc bioavailability, targeting gut permeability and oxidative stress .

Magnesium Orotate

- Role : Combines magnesium (critical for ATP production) with orotate.

- Applications :

- Mechanism : Orotate may enhance magnesium uptake in tissues, though clinical evidence remains preliminary .

Lithium Orotate

- Role : Combines lithium (a mood stabilizer) with orotate.

- Hypothesized to improve lithium bioavailability at lower doses compared to lithium carbonate .

L-Glutamine

- Role: A standalone amino acid involved in nucleotide synthesis and gut health.

- Applications :

- Metabolic Pathway : Precursor for carbamoyl phosphate in pyrimidine synthesis .

Orotate (Orotic Acid)

- Role : Pyrimidine intermediate and standalone metabolite.

- Applications :

- Regulation : Downregulated by ZRH treatment in metabolic studies, contrasting with L-glutamine upregulation .

Comparative Data Tables

Table 2: Metabolic Pathway Comparison

Key Research Findings

- Synergy in Gut Health : Zinc orotate and L-glutamine both improve gut barrier function but via distinct mechanisms—zinc via antioxidant effects and L-glutamine via tight junction reinforcement .

- Metabolic Interplay : L-Glutamine and orotate are sequentially linked in pyrimidine synthesis, but ZRH treatment inversely regulates their levels, suggesting compensatory mechanisms .

- Therapeutic Potential: Magnesium orotate’s cardiac benefits contrast with lithium orotate’s neurological focus, highlighting orotate’s versatility as a carrier .

Biological Activity

L-Glutamine orotate is a compound formed from the amino acid L-glutamine and orotic acid, which has garnered attention for its potential biological activities, particularly in metabolism and cellular functions. This article delves into the biological activity of L-glutamine orotate, supported by research findings, case studies, and data tables.

Overview of L-Glutamine Orotate

L-Glutamine is a non-essential amino acid that plays a critical role in various metabolic processes, including nitrogen transport and energy production. Orotic acid is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The combination of these two components in L-glutamine orotate may enhance their individual effects.

Biological Functions

-

Metabolic Role :

- L-glutamine serves as a key substrate for the synthesis of nucleotides through the de novo pathway, particularly under conditions of cellular stress such as hypoxia. Studies indicate that glutamine-derived nitrogen is converted into orotate, which is then utilized in nucleotide biosynthesis .

- Under hypoxic conditions, glutamine is metabolized to dihydroorotate and orotate, with significant implications for tumor growth and cell proliferation .

-

Cell Proliferation :

- Glutamine is known to activate the mammalian target of rapamycin complex 1 (mTORC1), a pivotal regulator of cell growth and proliferation. This activation occurs independently of other essential amino acids and is crucial for cancer cell survival .

- Research indicates that supplementation with glutamine can restore cell cycle progression in conditions where glutamine levels are depleted .

- Neuroprotective Effects :

Case Studies

- Cancer Metabolism : A study highlighted how cancer cells exhibit increased reliance on glutamine for growth and survival. The metabolic pathways involving glutamine were shown to be crucial for nucleotide synthesis, particularly under nutrient-deprived conditions . This suggests that L-glutamine orotate could potentially be utilized as a therapeutic agent to target cancer metabolism.

- Hypoxia Response : In a controlled study involving MCF-7 breast cancer cells, it was demonstrated that under hypoxic conditions, the metabolic flux of glutamine towards dihydroorotate was significantly enhanced, indicating a shift in cellular metabolism to support survival and growth in adverse environments .

Table 1: Key Metabolic Pathways Involving L-Glutamine Orotate

| Pathway | Function | Key Enzymes |

|---|---|---|

| Nucleotide Biosynthesis | Synthesis of pyrimidines | Carbamoyl phosphate synthetase 2 (CAD) |

| mTORC1 Activation | Cell growth regulation | mTORC1 complex |

| Glutaminolysis | Energy production | Glutaminase |

Table 2: Effects of Glutamine on Cell Proliferation

| Condition | Effect on Cell Proliferation | Reference |

|---|---|---|

| Hypoxia | Increased dihydroorotate production | |

| Glutamine Deprivation | Cell cycle arrest | |

| Cancer Cell Growth | Enhanced survival |

Research Findings

Recent findings emphasize the importance of glutamine in cellular metabolism:

- Glutamine as a Nitrogen Source : It has been demonstrated that glutamine-derived nitrogen is essential for nucleotide biosynthesis, particularly under stress conditions where traditional pathways may be compromised .

- Role in Tumor Growth : The metabolic pathways utilizing glutamine are integral to tumor growth dynamics, suggesting that targeting these pathways could offer therapeutic benefits .

Q & A

Q. What computational models predict synthetic microbial consortia dynamics for L-glutamine orotate cross-feeding?

- Develop genome-scale metabolic models (GEMs) for ΔhisD & ΔpyrC E. coli co-cultures. Simulate growth rates with orotate vs. uracil cross-feeding. Validate experimentally via chemostat cocultures and RNA-seq to map metabolic exchanges .

Q. Methodological Notes

- Key Techniques : Isotopic tracing, CRISPR-Cas9 editing, enzyme kinetics, structural modeling, and metabolomics.

- Critical Controls : Include glutamine-free media, pathway inhibitors, and rescue experiments with metabolites.

- Data Contradictions : Address species-specific enzyme activities (e.g., OPRT in parasites vs. humans) and cell-type-dependent apoptosis mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.